

Check Availability & Pricing

## The Impact of SFI003 on Gene Expression Downstream of SRSF3: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SF1003    |           |
| Cat. No.:            | B12362205 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel Serine/Arginine-rich Splicing Factor 3 (SRSF3) inhibitor, **SFI003**, and its downstream effects on gene expression. The document focuses on the molecular mechanisms through which **SFI003** exerts its anti-cancer effects, particularly in the context of colorectal cancer (CRC). Through a comprehensive review of existing literature, this guide presents key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

# Core Mechanism of Action: The SRSF3/DHCR24/ROS Axis

**SFI003** is a first-in-class inhibitor of SRSF3, a protein frequently overexpressed in various cancers and known to play a crucial role in RNA splicing and gene expression.[1][2][3] The primary mechanism of action of **SFI003** involves the modulation of the SRSF3/DHCR24/ROS axis, ultimately leading to apoptosis in cancer cells.[1][4]

SFI003 induces the degradation of the SRSF3 protein through a neddylation-dependent pathway.[1] This reduction in SRSF3 levels directly impacts the expression of its downstream target, 24-dehydrocholesterol reductase (DHCR24).[1][3] DHCR24 is an enzyme involved in cholesterol biosynthesis, and its suppression has been linked to the induction of cellular stress.

[1] The downregulation of DHCR24 following SFI003 treatment leads to a significant increase in



reactive oxygen species (ROS) generation.[1][4] This accumulation of ROS, a state of oxidative stress, is a key trigger for programmed cell death, or apoptosis.[1] Furthermore, the elevated ROS levels inhibit the pro-survival Akt/mTOR signaling pathway, further promoting apoptosis.[1]

### **Quantitative Analysis of SFI003's Effects**

The anti-cancer properties of **SFI003** have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, providing a clear comparison of its efficacy.

Table 1: In Vitro Cytotoxicity of SFI003 in Colorectal Cancer Cell Lines

| Cell Line | SFI003 IC50 (μM) | Treatment Duration (h) |
|-----------|------------------|------------------------|
| HCT-116   | 8.78             | 72                     |
| SW480     | 48.67            | 72                     |

Data sourced from Zhang Y, et al. Cell Death Discov. 2022.[1]

Table 2: Effect of SFI003 on SRSF3 and DHCR24 Expression in HCT-116 Cells

| Treatment              | SRSF3 mRNA<br>Expression<br>(Fold Change) | SRSF3 Protein Expression (Relative to Control) | DHCR24<br>mRNA<br>Expression<br>(Fold Change) | DHCR24 Protein Expression (Relative to Control) |
|------------------------|-------------------------------------------|------------------------------------------------|-----------------------------------------------|-------------------------------------------------|
| SFI003 (20 μM,<br>72h) | No significant change                     | Decreased                                      | Decreased                                     | Decreased                                       |

Data interpreted from findings in Zhang Y, et al. Cell Death Discov. 2022.[1]

Table 3: SFI003-Induced ROS Production in Colorectal Cancer Cell Lines



| Cell Line | SFI003<br>Concentration (μΜ) | Treatment Duration (h) | ROS Generation          |
|-----------|------------------------------|------------------------|-------------------------|
| HCT-116   | 10, 20, 50                   | 72                     | Dose-dependent increase |
| SW480     | 10, 20, 50                   | 72                     | Dose-dependent increase |

Data sourced from Zhang Y, et al. Cell Death Discov. 2022.[1]

Table 4: In Vivo Antitumor Efficacy of SFI003 in Xenograft Models

| Xenograft Model | SFI003 Dosage<br>(mg/kg, p.o.) | Treatment<br>Schedule | Tumor Growth<br>Inhibition |
|-----------------|--------------------------------|-----------------------|----------------------------|
| HCT-116         | 100, 200                       | Daily for 2 weeks     | Dose-dependent inhibition  |
| SW480           | 100, 200                       | Daily for 2 weeks     | Dose-dependent inhibition  |

Data interpreted from findings in Zhang Y, et al. Cell Death Discov. 2022.[4]

## **Key Experimental Protocols**

To ensure reproducibility and facilitate further research, this section details the methodologies for the key experiments cited in this guide.

#### **Cell Culture and SFI003 Treatment**

Human colorectal cancer cell lines, HCT-116 and SW480, were cultured in McCoy's 5A medium and Leibovitz's L-15 medium, respectively. Both media were supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2 (for HCT-116) or without CO2 (for SW480). For experimental purposes, cells were seeded and allowed to adhere overnight before being treated with varying concentrations of **SFI003** for the indicated time periods.



#### **Western Blot Analysis**

Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies against SRSF3, DHCR24, p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH or  $\beta$ -actin) overnight at 4°C. After washing with TBST, membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

#### **Quantitative Real-Time PCR (qRT-PCR)**

Total RNA was extracted from treated cells using TRIzol reagent according to the manufacturer's protocol. cDNA was synthesized from the total RNA using a reverse transcription kit. qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (SRSF3, DHCR24) was calculated using the  $2-\Delta\Delta$ Ct method, with GAPDH serving as the internal control.

#### **Measurement of Reactive Oxygen Species (ROS)**

Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment with **SFI003**, cells were incubated with DCFH-DA at 37°C for a specified time. The fluorescence intensity was then measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence intensity is indicative of higher intracellular ROS levels.

#### **Apoptosis Assay**

Apoptosis was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Following treatment, cells were harvested, washed with cold PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and PI according to the manufacturer's instructions. The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.



#### In Vivo Xenograft Studies

All animal experiments were conducted in accordance with approved institutional guidelines. Nude mice were subcutaneously injected with HCT-116 or SW480 cells. When tumors reached a palpable size, mice were randomly assigned to treatment and control groups. **SFI003** was administered orally at the indicated doses. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.

#### Visualizing the Molecular Pathways and Workflows

To provide a clearer understanding of the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.



Click to download full resolution via product page

Caption: SFI003's mechanism of action targeting the SRSF3/DHCR24/ROS pathway.





Click to download full resolution via product page

Caption: A generalized workflow for Western blot analysis.





Click to download full resolution via product page

Caption: Experimental design for in vivo xenograft studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A novel SRSF3 inhibitor, SFI003, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SFI003 | SRSF3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. A novel SRSF3 inhibitor, SFI003, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Impact of SFI003 on Gene Expression Downstream of SRSF3: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362205#sfi003-s-effect-on-gene-expression-downstream-of-srsf3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com